4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
“4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Molecular Structure Analysis
The molecular structure of “4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid” can be viewed using Java or Javascript .Chemical Reactions Analysis
A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .Scientific Research Applications
- Inhibitors : Researchers have explored the potential of this compound as an inhibitor for specific enzymes or receptors. Its structural features make it a candidate for drug development, especially in areas like cancer therapy or inflammation modulation .
- Biologically Active Compounds : 4-Bromo-5-propyl-1H-pyrazole-3-carboxylic acid serves as a building block for synthesizing other biologically active molecules. It can be modified to create novel pharmaceutical agents .
- Hexacoordinate Complexes : When reacting with certain metal chlorides (such as dimethyl- and divinyl-tindichloride), this compound forms solid hexacoordinate complexes. These complexes find applications in materials science and catalysis .
- Indole Derivatives : Indole derivatives, including 4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid, play a role in plant growth regulation. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Although not directly IAA, the indole moiety in this compound may have similar effects .
Medicinal Chemistry and Drug Development
Coordination Chemistry
Agrochemicals and Plant Hormones
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which it belongs, are known to possess many biological and pharmaceutical properties .
Mode of Action
It’s known that pyrazoles can undergo a variety of reactions, including radical addition followed by intramolecular cyclization, which affords the important pyrazole skeleton .
Biochemical Pathways
Pyrazoles are known to be involved in a variety of biochemical processes .
Result of Action
It’s known that pyrazoles can have a variety of biological effects .
properties
IUPAC Name |
4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-2-3-4-5(8)6(7(11)12)10-9-4/h2-3H2,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKBHRWLBHADOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid |
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